N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS No.: 1421529-93-2
Cat. No.: VC5244541
Molecular Formula: C17H14N4O2S
Molecular Weight: 338.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421529-93-2 |
|---|---|
| Molecular Formula | C17H14N4O2S |
| Molecular Weight | 338.39 |
| IUPAC Name | N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C17H14N4O2S/c1-21-13(14-6-4-8-23-14)9-11(20-21)10-18-16(22)17-19-12-5-2-3-7-15(12)24-17/h2-9H,10H2,1H3,(H,18,22) |
| Standard InChI Key | KQLULRMOZHSHJH-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three distinct heterocyclic components:
-
Furan-2-yl group: A five-membered aromatic oxygen-containing ring linked to the pyrazole core.
-
1-Methyl-1H-pyrazole: A nitrogen-rich bicyclic structure with a methyl substituent at the N1 position.
-
Benzo[d]thiazole-2-carboxamide: A fused benzene-thiazole system with a carboxamide functional group at the 2-position.
The IUPAC name, N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide, reflects this connectivity. Key spectral identifiers include:
-
IR: Absorption bands for NH (3254–3207 cm) and C=O (1743 cm) .
-
H NMR: Characteristic singlets for methylene ( 4.05 ppm) and aromatic protons .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.39 g/mol |
| CAS Number | 1421529-93-2 |
| SMILES | CN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4 |
| InChI Key | KQLULRMOZHSHJH-UHFFFAOYSA-N |
Synthetic Pathways
Multi-Step Synthesis
The synthesis of this compound follows modular strategies to assemble its heterocyclic components :
Step 1: Formation of Pyrazole Core
Reaction of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with N-arylthiosemicarbazide in ethanol catalyzed by HCl yields a thiosemicarbazone intermediate .
Step 2: Thiazole Cyclization
The intermediate undergoes nucleophilic substitution with hydrazonyl chlorides (e.g., 4-methylbenzenediazonium chloride) in ethanol with triethylamine, forming the 1,3-thiazole ring .
Step 3: Carboxamide Coupling
Finally, condensation with benzo[d]thiazole-2-carbonyl chloride introduces the carboxamide group.
Table 2: Key Synthetic Reagents and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | EtOH, HCl, reflux | 85% |
| 2 | Hydrazonyl chloride, EtN, reflux | 78% |
| 3 | Carboxylic acid chloride, DCM, RT | 65% |
Biological Activity and Mechanisms
Anticancer Activity
Analogous compounds demonstrate pronounced cytotoxicity:
-
Thiazole-pyridine hybrids inhibit breast cancer (MCF-7) with IC values as low as 5.71 µM, outperforming 5-fluorouracil .
-
Trisubstituted thiazoles suppress carbonic anhydrase-III, a target in glioblastoma therapy .
The furan and pyrazole groups may enhance DNA intercalation or kinase inhibition, though mechanistic validation is needed .
Comparative Analysis with Structural Analogs
Table 3: Structural and Activity Comparison
| Property | Target Compound | Thiophene Analog |
|---|---|---|
| Molecular Weight | 338.39 g/mol | 287.34 g/mol |
| Anticancer IC | Not reported | 10–30 µM (vs. HT29 cells) |
| Synthetic Complexity | High (3 steps) | Moderate (2 steps) |
Future Directions and Applications
Drug Development Opportunities
-
Optimization: Introduce electron-withdrawing groups (e.g., Cl, NO) at the benzothiazole 6-position to enhance binding affinity .
-
Formulation Studies: Address solubility limitations via prodrug strategies or nanoencapsulation.
Mechanistic Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume